molecular formula C15H15F2N3O B6462429 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-72-5

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6462429
CAS RN: 2549053-72-5
M. Wt: 291.30 g/mol
InChI Key: VEFOBZBKPIXMMX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazole ring and an azetidine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and azetidine is a four-membered ring with one nitrogen atom . The presence of the difluorobenzoyl group suggests that this compound may have interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and azetidine rings, and the introduction of the difluorobenzoyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and azetidine rings, as well as the difluorobenzoyl group, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The pyrazole and azetidine rings might be involved in reactions with other compounds, and the difluorobenzoyl group could also play a role .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .

Scientific Research Applications

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been studied for its potential applications in various scientific fields. In particular, it has been investigated for its activity as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the activity of proteins in cells, and their inhibition can have a wide range of effects in different biological systems. Additionally, this compound has been studied for its potential as an antifungal agent, as well as its ability to modulate the activity of G-protein coupled receptors (GPCRs).

Mechanism of Action

The exact mechanism of action of 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is still being studied. However, it is believed to act as a competitive inhibitor of PTPs, meaning that it binds to the enzyme and prevents it from binding to its substrate. Additionally, this compound may act as an agonist of GPCRs, meaning that it binds to the receptor and activates its associated signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell and animal models. In vitro studies have shown that this compound can inhibit the activity of PTPs, leading to increased levels of phosphorylated proteins. Additionally, this compound has been shown to modulate the activity of GPCRs, leading to changes in gene expression and cell signaling pathways. In vivo studies have demonstrated that this compound can inhibit the growth of fungal cells, as well as modulate the activity of various metabolic pathways.

Advantages and Limitations for Lab Experiments

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a relatively easy compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and has a low toxicity profile. However, it is important to note that this compound is a relatively new compound and its effects in various biological systems are still being studied.

Future Directions

Given the potential applications of 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, there are a variety of future directions that could be explored. For example, further studies could be conducted to determine the effects of this compound on other PTPs and GPCRs, as well as its effects on other pathways and biological processes. Additionally, studies could be conducted to determine the potential therapeutic applications of this compound, such as its potential use as an antifungal or anti-cancer agent. Finally, further studies could be conducted to determine the long-term effects of this compound on cells and organisms.

Synthesis Methods

1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is typically synthesized using a three-step process involving the reaction of 2,6-difluorobenzaldehyde with ethyl azetidin-3-ylacetate, followed by a condensation reaction with 4-methyl-1H-pyrazole. The reaction is conducted in a solvent such as acetonitrile, and the desired product is isolated via column chromatography. The reaction yields a white solid in a yield of approximately 80%.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

(2,6-difluorophenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c1-10-5-18-20(6-10)9-11-7-19(8-11)15(21)14-12(16)3-2-4-13(14)17/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFOBZBKPIXMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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